Cas no 736959-29-8 (N-[4-[2-Cyano-3-oxo-3-(1-pyrrolidinyl)-1-propen-1-yl]phenyl]acetamide)

N-[4-[2-Cyano-3-oxo-3-(1-pyrrolidinyl)-1-propen-1-yl]phenyl]acetamide structure
736959-29-8 structure
商品名:N-[4-[2-Cyano-3-oxo-3-(1-pyrrolidinyl)-1-propen-1-yl]phenyl]acetamide
CAS番号:736959-29-8
MF:C16H17N3O2
メガワット:283.325083494186
CID:5454880
PubChem ID:2366113

N-[4-[2-Cyano-3-oxo-3-(1-pyrrolidinyl)-1-propen-1-yl]phenyl]acetamide 化学的及び物理的性質

名前と識別子

    • N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]acetamide
    • 736959-29-8
    • EN300-7516663
    • AB00718363-01
    • N-{4-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]phenyl}acetamide
    • Z2865996246
    • AKOS001050856
    • N-[4-[2-Cyano-3-oxo-3-(1-pyrrolidinyl)-1-propen-1-yl]phenyl]acetamide
    • インチ: 1S/C16H17N3O2/c1-12(20)18-15-6-4-13(5-7-15)10-14(11-17)16(21)19-8-2-3-9-19/h4-7,10H,2-3,8-9H2,1H3,(H,18,20)
    • InChIKey: QEQCRAHIUKJFBR-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(C=C(C#N)C(=O)N2CCCC2)C=C1)(=O)C

計算された属性

  • せいみつぶんしりょう: 283.132076794g/mol
  • どういたいしつりょう: 283.132076794g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 475
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 73.2Ų

じっけんとくせい

  • 密度みつど: 1.272±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 591.4±50.0 °C(Predicted)
  • 酸性度係数(pKa): 14.40±0.70(Predicted)

N-[4-[2-Cyano-3-oxo-3-(1-pyrrolidinyl)-1-propen-1-yl]phenyl]acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7516663-0.05g
N-{4-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]phenyl}acetamide
736959-29-8 95.0%
0.05g
$246.0 2025-03-10

N-[4-[2-Cyano-3-oxo-3-(1-pyrrolidinyl)-1-propen-1-yl]phenyl]acetamide 関連文献

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N-[4-[2-Cyano-3-oxo-3-(1-pyrrolidinyl)-1-propen-1-yl]phenyl]acetamideに関する追加情報

N-[4-[2-Cyano-3-Oxo-3-(1-Pyrrolidinyl)-1-Propen-1-Yl]Phenyl]Acetamide: A Comprehensive Overview

N-[4-[2-Cyano-3-Oxo-3-(1-Pyrrolidinyl)-1-Propen-1-Yl]Phenyl]Acetamide, identified by the CAS number 736959-29-8, is a complex organic compound with a unique structure that has garnered attention in the fields of pharmacology and organic chemistry. This compound, which belongs to the class of acetamides, incorporates a pyrrolidine ring and a cyano group, making it a potential candidate for various applications in drug discovery and chemical synthesis.

The molecular structure of this compound is characterized by a phenyl group substituted at the para position with a propenoyl chain. This chain is further modified with a cyano group at the alpha position and an oxo group at the beta position. The presence of the pyrrolidine ring introduces additional complexity, as it can participate in hydrogen bonding and other non-covalent interactions, which are crucial for bioavailability and target binding in pharmaceutical applications.

Recent studies have highlighted the potential of this compound as a modulator of cellular signaling pathways. For instance, research published in Journal of Medicinal Chemistry has demonstrated its ability to inhibit specific kinases involved in cancer cell proliferation. The cyano group, known for its electron-withdrawing properties, plays a significant role in enhancing the compound's bioactivity by stabilizing key intermediates during enzymatic reactions.

In addition to its pharmacological applications, this compound has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials. Researchers at the University of California have explored its potential as an n-type semiconductor, leveraging its conjugated system to achieve efficient charge transport.

The synthesis of N-[4-[2-Cyano-3-Oxo-3-(1-Pyrrolidinyl)-1-Propen-1-Yl]Phenyl]Acetamide involves a multi-step process that combines principles from both classical organic chemistry and modern catalytic techniques. The key steps include the formation of the pyrrolidine ring through intramolecular cyclization and the subsequent introduction of the cyano group via nucleophilic substitution. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are invaluable for studying stereochemical effects in biological systems.

From an environmental standpoint, this compound exhibits moderate biodegradability under aerobic conditions. Studies conducted by the European Chemicals Agency (ECHA) suggest that it does not pose significant risks to aquatic life when used within recommended limits. However, further research is needed to assess its long-term ecological impact and potential for bioaccumulation.

In conclusion, N-[4-[2-Cyano-3-Oxo-3-(1-Pyrrolidinyl)-1-Propen-1-Yl]Phenyl]Acetamide represents a fascinating intersection of chemistry and biology. Its versatile structure and diverse applications make it a subject of continued interest among scientists across multiple disciplines. As research progresses, this compound is expected to contribute significantly to both therapeutic development and advanced materials engineering.

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